silane CAS No. 80631-32-9](/img/structure/B14433845.png)
[(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is an organosilicon compound with a unique structure that combines a cyclopropyl ring, an ethynyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane typically involves the reaction of 1-chloro-2,2,3,3-tetramethylcyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl derivatives, while addition reactions can produce haloalkenes or alkynes.
科学的研究の応用
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
作用機序
The mechanism of action of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ethynyl group, which can participate in addition and substitution reactions. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.
類似化合物との比較
Similar Compounds
- (1-Bromo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Iodo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)germane
Uniqueness
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is unique due to the combination of its cyclopropyl ring, ethynyl group, and trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not found in similar compounds. The presence of the chlorine atom also allows for further functionalization, making it a versatile building block in organic synthesis.
特性
CAS番号 |
80631-32-9 |
|---|---|
分子式 |
C12H21ClSi |
分子量 |
228.83 g/mol |
IUPAC名 |
2-(1-chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H21ClSi/c1-10(2)11(3,4)12(10,13)8-9-14(5,6)7/h1-7H3 |
InChIキー |
IQOSNUBNQXMGIP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C#C[Si](C)(C)C)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
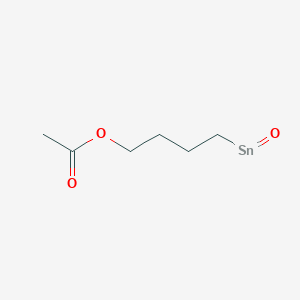
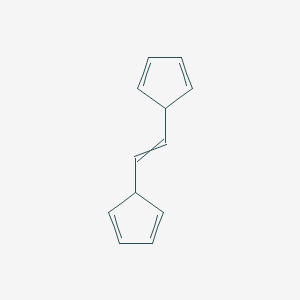
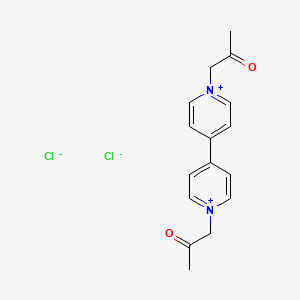

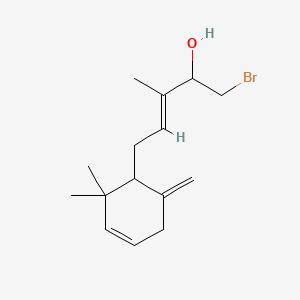
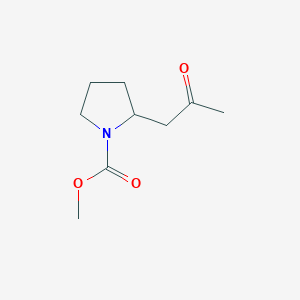
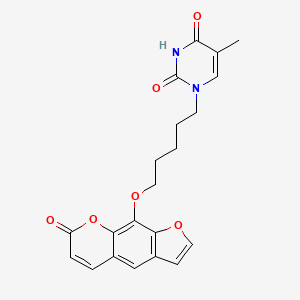
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
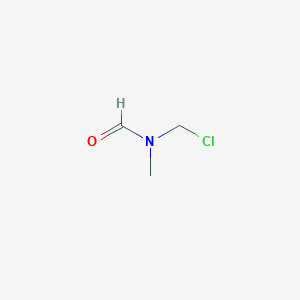
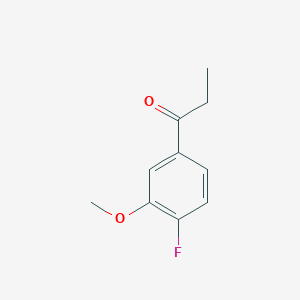
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
